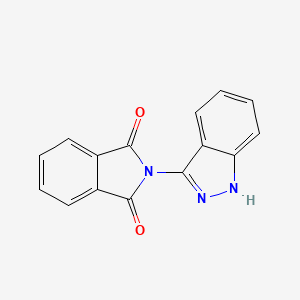

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione

Descripción general

Descripción

“2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione” is a compound that contains an indazole moiety . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Synthesis Analysis

The synthesis of indazoles has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A new reaction has been predicted as part of the synthesis of 1H-indazole .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Indazole derivatives, which share a core structure with “2-(1H-Indazol-3-yl)isoindoline-1,3-dione”, have been explored for their antimicrobial properties. For example, compounds with an indazole moiety have been evaluated for activity against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Anti-HIV Research

Indole derivatives have shown promise in anti-HIV research. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been conducted to assess their potential as anti-HIV-1 agents .

Anticancer Activity

N-phenyl-1H-indazole-1-carboxamides, which are structurally related to the compound , have been synthesized and evaluated for their in vitro antiproliferative activities against a panel of tumor cell lines derived from various clinically isolated cancer types . Additionally, isoindoline-1,3-dione derivatives have been investigated for their effects on blood cancer cell lines .

Anti-Tubercular Potential

Compounds containing imidazole and thiadiazole moieties have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis. Some of these compounds showed potent activity compared to others .

Biofilm Prevention

Research has also focused on the role of biofilms in bacterial persistence and the significant problem they pose in the health industry. Efforts are being made to reduce microbial colonization and prevent biofilm formation .

Drug Design and Synthesis

The design of new molecules using isoindoline-1,3-dione has received considerable attention due to their wide range of applications. Recent scientific research has focused on the synthesis of isoindolines-1,3-diones molecules for various uses .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1H-indazol-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c19-14-9-5-1-2-6-10(9)15(20)18(14)13-11-7-3-4-8-12(11)16-17-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLTKNDOHSWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373130 | |

| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

82575-23-3 | |

| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

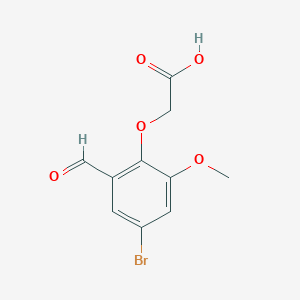

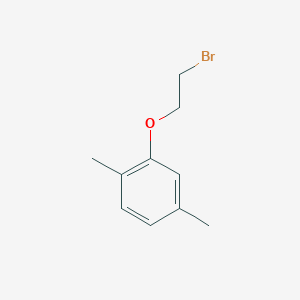

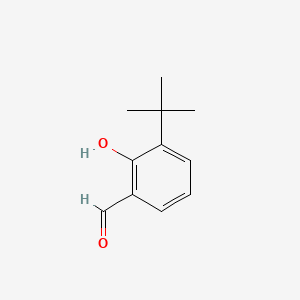

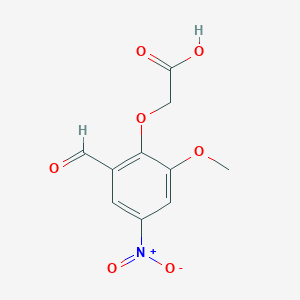

Synthesis routes and methods I

Procedure details

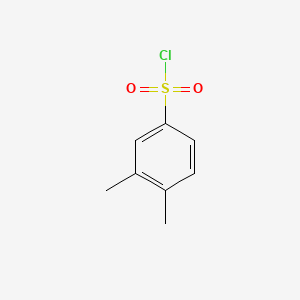

Synthesis routes and methods II

Procedure details

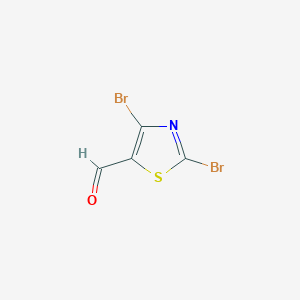

Synthesis routes and methods III

Procedure details

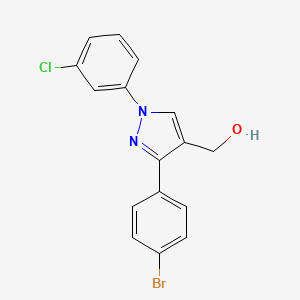

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)

![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)

![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)